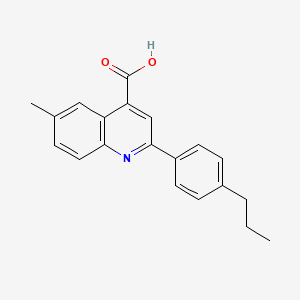

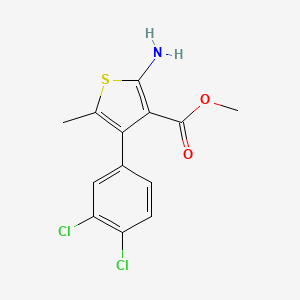

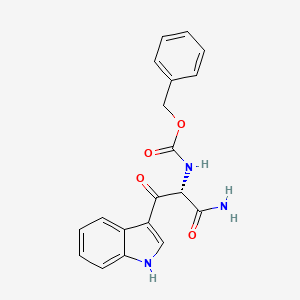

![molecular formula C16H13NO6 B3022238 2-[(4-甲酰苯氧基)甲基]-3-硝基苯甲酸甲酯 CAS No. 885949-38-2](/img/structure/B3022238.png)

2-[(4-甲酰苯氧基)甲基]-3-硝基苯甲酸甲酯

描述

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate is a compound that can be associated with various research areas, including organic synthesis, crystallography, and materials science. While the specific compound is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the preparation of substituted methyl o-nitrophenyl sulfides, where substituted o-nitrochlorobenzenes react with methanethiolates . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol demonstrates alternative synthetic routes that could be relevant for the synthesis of the target compound . The synthesis of 2-amino-5-methyl-3-nitrobenzenethiol and its subsequent conversion into phenothiazines via a Smiles rearrangement also provides insight into the synthetic strategies that could be applied to related nitrobenzene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2-(3′-methyl-4′-nitrophenoxy)-1,3-diisopropylbenzene reveals the orientation of phenyl rings and the conjugation with electron-withdrawing groups . The crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate shows intramolecular hydrogen bonding . These studies provide a foundation for understanding the molecular geometry and potential interactions within the target compound.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzene derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the nitration of pentamethylbenzene derivatives shows the orienting effect of substituents on side-chain nitrooxylation . The selective synthesis of diversely substituted 2-hydroxy-4′-hydroxybenzophenones through annulation reactions with 3-formylchromones indicates the potential for complex transformations involving formyl groups10.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural data. For instance, the polymorphism observed in α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile indicates the importance of molecular conformation on the material's properties . The coplanarity of atoms in 3,4-methylenedioxy-nitrobenzene and its crystallographic parameters suggest how molecular packing can affect the compound's density and stability .

科学研究应用

合成和化学反应

2-[(4-甲酰苯氧基)甲基]-3-硝基苯甲酸甲酯和相关化合物主要用于有机合成和化学反应。一个值得注意的应用是通过相关二苯硫醚的 Smiles 重排合成吩噻嗪。这个过程有助于合成具有显着药理和生物活性的化合物,包括抗癌特性。例如,已经记录了通过特定二苯硫醚的 Smiles 重排合成 3-溴-1-甲基吩噻嗪。该合成涉及某些苯硫酚与邻卤代硝基苯的缩合,然后进行甲酰化过程。Smiles 重排在特定条件下原位发生,使其成为生产这些药理活性吩噻嗪的关键步骤(Gautam et al., 2000), (Srivastav et al., 2000)。

聚合和材料合成

这些化合物还在聚合过程和材料合成中得到应用。例如,特定的氮氧化物介导聚合 (NMP) 使用由相关化合物制备的 N-苯烷氧胺衍生物。这种方法已显示出在控制甲基丙烯酸甲酯 (MMA) 聚合、保持窄分子量分布和允许形成二嵌段共聚物方面的前景。材料科学的这一方面为创造具有特定性质的定制聚合物材料打开了大门(Greene & Grubbs, 2010)。

磁性和生物活性

由 2-[(4-甲酰苯氧基)甲基]-3-硝基苯甲酸甲酯合成的化合物可以表现出独特的磁性和生物活性。研究已经探索了具有席夫碱染料配体的金属配合物的合成和表征,揭示了具有金属中心之间相当大的电子通信的顺磁性。这种见解对于在磁性材料中的应用和理解生物系统中的磁性相互作用非常有价值(Ahmadi & Amani, 2012)。

属性

IUPAC Name |

methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-22-16(19)13-3-2-4-15(17(20)21)14(13)10-23-12-7-5-11(9-18)6-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERIKBPHHNHSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377246 | |

| Record name | Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-38-2 | |

| Record name | Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3022156.png)

![1-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3022167.png)